MF498 - 915191-42-3

MF498

Catalog Number: EVT-275973
CAS Number: 915191-42-3
Molecular Formula: C32H33N3O7S
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostaglandin E2 (PGE2;) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, inflammation, cancer, and atherosclerosis. MF498 is a selective EP4 receptor antagonist (Ki = 0.7 nM versus a Ki > 1 µM for other EP receptors). In HEK293 cells expressing the human EP4 receptor, MF498 inhibits EP ligand induced activity with an IC50 value of 1.7 nM. In various animal models for arthritis, MF498 has been shown to inhibit inflammation without gastrointestinal toxicity (ED50 values as low as 0.02 mg/kg/day).
MF498 is a selective EP4, a Gs protein-coupled receptor, receptor antagonist. In HEK293 cells expressing the human EP4 receptor, MF498 inhibits E prostanoid (EP) ligand induced activity.
MF498 is a selective E prostanoid receptor 4 antagonist. It relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis.
Source and Classification

MF498 is derived from a series of chemical modifications aimed at enhancing the selectivity and efficacy of EP4 antagonists. It belongs to a class of compounds that target prostaglandin signaling pathways, which are crucial in mediating inflammatory responses. The specific structure of MF498 includes a sulfonamide group, which is integral to its activity as an EP4 antagonist.

Synthesis Analysis

The synthesis of MF498 involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial step involves the synthesis of the pyrroloquinoline core, which is achieved through cyclization reactions.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups, including the methoxyphenylacetyl moiety and the sulfonamide group, essential for its biological activity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical parameters such as reaction temperatures, solvent systems, and reaction times are optimized to maximize yield and purity.

Molecular Structure Analysis

MF498 has a complex molecular structure characterized by:

  • Chemical Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 365.42 g/mol
  • Functional Groups: The structure contains a sulfonamide group, an aromatic ring, and a pyrroloquinoline core, contributing to its selectivity for the EP4 receptor.

The three-dimensional conformation of MF498 allows it to fit into the binding pocket of the EP4 receptor effectively, facilitating its antagonistic action.

Chemical Reactions Analysis

MF498 participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Affinity Studies: In vitro assays demonstrate that MF498 selectively binds to the EP4 receptor, inhibiting its activation by prostaglandin E2.
  2. Pharmacokinetic Studies: The compound undergoes metabolic transformations that can be analyzed using techniques like ultra-performance liquid chromatography (UPLC) to determine its pharmacokinetic profile.
  3. In Vivo Efficacy: In animal models, MF498 has shown significant efficacy in reducing markers of inflammation and pain through modulation of prostaglandin signaling pathways.
Mechanism of Action

The mechanism of action for MF498 involves:

  • Antagonism of EP4 Receptor: By binding to the EP4 receptor, MF498 prevents the receptor from being activated by prostaglandin E2, which is known to promote inflammation and pain.
  • Downregulation of Inflammatory Pathways: This antagonism leads to decreased activation of downstream signaling pathways associated with inflammation, including the inhibition of pro-inflammatory cytokines and enzymes involved in cartilage degradation.

Data from preclinical studies indicate that MF498 effectively reduces joint swelling and pain in rodent models, supporting its potential therapeutic application in inflammatory diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of MF498 include:

  • Solubility: MF498 exhibits moderate solubility in organic solvents, which is advantageous for formulation purposes.
  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.
  • Melting Point: Detailed thermal analysis indicates a melting point conducive for pharmaceutical formulations.

These properties are critical for determining the compound's viability as a therapeutic agent.

Applications

MF498 has several promising applications in scientific research and medicine:

  1. Therapeutic Use: It is primarily investigated for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis due to its ability to modulate pain and inflammation effectively.
  2. Research Tool: As an EP4 antagonist, MF498 serves as a valuable tool for studying the role of prostaglandins in various biological processes, including pain perception and inflammatory responses.
  3. Drug Development: The compound's favorable pharmacokinetic profile positions it as a candidate for further development into a clinical drug aimed at managing chronic inflammatory diseases.
Introduction to EP4 Receptor Antagonism in Inflammatory Pathophysiology

Role of E Prostanoid Receptor 4 (EP4) in Chronic Inflammatory Disorders

EP4 receptors are ubiquitously expressed in immune cells (macrophages, T cells), synovial tissue, osteoclasts, and vascular endothelium. Their activation triggers dual anti- and pro-inflammatory effects:

  • Anti-inflammatory Mechanisms:In macrophages, EP4 agonism suppresses nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase kinase (MEK) activity through the EP4 receptor-associated protein (EPRAP). This stabilizes the cytoplasmic inhibitor p105, reducing tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and chemokines (e.g., MCP-1, IL-8) [1] [4]. Experimental colitis and lung inflammation models demonstrate attenuated disease severity with EP4 activation [1] [4].

  • Pro-inflammatory Mechanisms:In rheumatoid arthritis (RA) and osteoarthritis (OA), prolonged PGE₂ exposure dysregulates EP4 signaling. In fibroblasts and osteoclasts, EP4 recruits G protein-coupled receptor kinase 2 (GRK2), leading to receptor desensitization and enhanced expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) [3] [10]. This accelerates tissue destruction and angiogenesis.

Table 1: Key EP4 Signaling Pathways in Inflammation

PathwayDownstream EffectorsBiological ImpactDisease Context
Gαs/cAMP/PKACREB phosphorylationAnti-inflammatory cytokine suppressionColitis, Lung inflammation
EPRAP/p105NF-κB inhibitionReduced TNF-α, IL-12Atherosclerosis
β-arrestin/PI3KAKT/MAPK activationOsteoclast migration, angiogenesisOA, RA
GRK2-mediatedPPARγ suppressionMacrophage polarization (M1), synovitisRA

EP4’s pathological role is particularly pronounced in bone remodeling. Osteoclasts from OA subchondral bone overexpress EP4 (82.4% of human samples) but not EP2 [10]. PGE₂ binding here activates Gαs/PI3K/AKT/MAPK signaling, driving osteoclastogenesis, type H vessel formation, and sensory neuron innervation via netrin-1 [10].

Rationale for Targeting EP4 in Rheumatoid Arthritis (RA) and Osteoarthritis (OA)

Conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors non-specifically suppress all prostanoids, increasing cardiovascular risk by disrupting prostacyclin-thromboxane balance [1] [6]. EP4 antagonists offer precision by blocking pathogenic PGE₂ signaling while sparing protective pathways:

  • RA Pathophysiology:EP4 is critical for fibroblast-like synoviocyte (FLS) proliferation and M1 macrophage polarization. In RA synovium, chronic PGE₂ exposure depletes membrane-associated EP4 via GRK2, perpetuating cAMP/response element-binding protein (CREB) signaling and cytokine storms [3]. EP4 antagonism restores receptor density and inhibits interleukin-6 (IL-6) and RANKL production, disrupting the FLS-macrophage crosstalk [3].

  • OA Pathophysiology:EP4 activation in subchondral osteoclasts induces platelet-derived growth factor-BB (PDGF-BB), stimulating type H vessel formation and sensory nerve ingrowth. This correlates with osteophyte formation and pain [10]. Genetic ablation of EP4 in osteoclasts (EP4LysM mice) reduces cartilage degeneration and pain biomarkers in anterior cruciate ligament transection (ACLT) models [10].

Table 2: Preclinical Efficacy of Select EP4 Antagonists

CompoundStructureKi/IC₅₀Key FindingsDisease Model
MF498C₃₂H₃₃N₃O₇S0.7 nM (Ki)Inhibits FBS/PDGF-BB-induced VSMC proliferation; 100% oral bioavailabilityAdjuvant-induced arthritis (AIA)
GrapiprantC₁₇H₁₄ClN₃O₂S6.8 nM (Ki)Reduces osteoclastogenesis; blocks PDGF-BBCanine OA
HL-43Not disclosed16 nM (IC₅₀)Suppresses subchondral angiogenesis, netrin-1Murine ACLT

MF498 exemplifies the therapeutic potential of selective EP4 blockade:

  • Molecular Profile: As a sulfonamide derivative (C₃₂H₃₃N₃O₇S), MF498 binds EP4 with 0.7 nM affinity and >100-fold selectivity over EP1–3 [5].
  • Functional Activity: In rat vascular smooth muscle cells (VSMCs), 0.1 µM MF498 inhibits PDGF-BB-induced migration and cyclin D1/proliferating cell nuclear antigen (PCNA) expression [5].
  • In Vivo Efficacy: Oral administration (20 mg/kg) suppresses paw swelling in rat adjuvant-induced arthritis (AIA), correlating with reduced joint histopathology scores [5]. Computational docking studies highlight MF498’s deep penetration into the EP4 orthosteric site, forming hydrogen bonds with Thr168, Tyr80, and Arg316 [7].

Compared to early antagonists like ONO-AE3-208, MF498’s spiro[3.5]nonane core offers novel scaffold diversity, circumventing patent constraints [7]. Its efficacy parallels newer candidates (e.g., HL-43 in OA) but retains advantages in synthetic accessibility and pharmacokinetics [5] [10].

Properties

CAS Number

915191-42-3

Product Name

MF498

IUPAC Name

N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide

Molecular Formula

C32H33N3O7S

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36)

InChI Key

WVLIUERFVJYBNY-UHFFFAOYSA-N

SMILES

CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C

Solubility

Soluble in DMSO

Synonyms

MF 498
MF-498
MF498 cpd
N-((4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo(3,4-g)quinolin-7-yl)-3-methylbenzyl)sulfonyl)-2-(2-methoxyphenyl)acetamide

Canonical SMILES

CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.